Mitragynine
Overview
Description
Mechanism of Action
Target of Action
Mitragynine, a naturally occurring indole alkaloid found in the leaves of the medicinal plant Mitragyna speciosa, also known as kratom, primarily targets opioid receptors such as µ (MOR), δ (DOR), and κ (KOR) . These receptors play a crucial role in mediating pain signals, making this compound a promising candidate for pain management . Additionally, computational studies have identified other potential targets such as orexin hypocretin receptor type 1, 5-hydroxytryptamine receptor 1B, and orexin receptor type 2 .
Mode of Action
This compound interacts with its targets, primarily the opioid receptors, to exhibit its analgesic effect . It behaves like an opioid but possesses milder withdrawal symptoms . It has been shown to inhibit the twitch contraction of guinea pig ileum, which is induced by electrical stimulation .
Biochemical Pathways
This compound’s interaction with opioid receptors triggers a series of biochemical pathways that result in analgesic effects . The compound also interacts with other receptors, such as adrenergic and serotonergic receptors, and neuronal Ca2+ channels in the central nervous system to exert its neuropharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its analgesic effects due to its interaction with opioid receptors . It also exhibits weak-to-moderate inhibition against certain cell lines, such as nasopharyngeal carcinomas NPC/HK-1 and C666-1 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the this compound content in kratom leaves can vary based on factors such as different chemotypes, climate, environmental pressures, and soil types . Understanding these factors can help maximize the quality and quantity of bioactive alkaloids in kratom .
Biochemical Analysis
Biochemical Properties
Mitragynine interacts with opioid receptors such as µ (MOR), δ (DOR), and κ (KOR) to exhibit its analgesic effect . The compound is able to bind to these opioid receptors, particularly MOR . The chemical and pharmacological aspects of this compound and its diastereomers, speciogynine, speciociliatine, and mitraciliatine, are also of interest .
Cellular Effects
This compound has shown to inhibit the twitch contraction of guinea pig ileum, which is induced by electrical stimulation . It also exhibited inhibition against the growth of nasopharyngeal carcinomas NPC/HK-1 cells . At lower doses, this compound can bring a kick of alertness, boosted energy, and sociability .
Molecular Mechanism
This compound is able to bind to opioid receptors, particularly MOR, to exhibit the analgesic effect . The difference in stereochemical configuration could lead to the difference in the bioactivity of the respective compounds .
Temporal Effects in Laboratory Settings
The baseline synaptic transmission’s amplitude was drastically decreased by this compound at 5 and 10 mg/kg doses . Strong and persistent inhibition of long-term potentiation (LTP) was generated in the CA1 region by this compound (5 and 10 mg/kg) doses .
Dosage Effects in Animal Models
A smaller dose of this compound (1 mg/kg) poses no risk to hippocampal synaptic transmission . This compound (5 and 10 mg/kg) significantly raised the extracellular glutamate levels . The largest dose of this compound was 56 mg/kg; 100 mg/kg was lethal even in the presence of 10 mg/kg naltrexone .
Metabolic Pathways
Phase I metabolism of this compound involved the hydrolysis of methyl ester of the propenoic acid at C-16 whereas O-demethylation of the methoxy group positioned at C-9 and C-17, respectively followed by oxidation or reduction reactions to form carboxylic acid or alcohol .
Transport and Distribution
This compound and 7-hydroxythis compound showed moderate permeability across Caco-2 and MDR-MDCK monolayers with no significant efflux . Mitraphylline was subjected to efflux mediated by P-glycoprotein in both Caco-2 and MDR-MDCK monolayers .
Preparation Methods
Mitragynine can be extracted from the leaves of Mitragyna speciosa using various methods. Common extraction techniques include solvent extraction, rapid solvent extraction (ASE), and ultrasound-assisted extraction (UAE) . The chemical synthesis of this compound involves the use of aromatic amine heterocycles, which play a crucial role in stimulating opioid receptors . Industrial production methods focus on optimizing these extraction techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Mitragynine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include cytochrome P450 (CYP) isoforms for oxidation . The major products formed from these reactions include 7-hydroxythis compound, which is a more potent derivative of this compound . The compound’s pyrrole ring structure is essential for its interaction with opioid receptors .
Scientific Research Applications
Mitragynine has a wide range of scientific research applications. In chemistry, it is studied for its unique indole alkaloid structure and its potential for synthetic modifications . In biology and medicine, this compound is researched for its analgesic properties and its ability to bind to opioid receptors such as µ (MOR), δ (DOR), and κ (KOR) . It has shown promise in pain management with limited adverse effects compared to classical opioids like morphine . Additionally, this compound is being investigated for its potential in treating opioid withdrawal symptoms .
Comparison with Similar Compounds
Mitragynine is often compared to other indole alkaloids such as speciogynine, speciociliatine, and mitraciliatine . These compounds share a similar core structure but differ in their stereochemical configurations, which can lead to variations in their bioactivity . For example, speciociliatine has a different spatial arrangement compared to this compound, resulting in distinct pharmacological properties . This compound is unique in its ability to act as a partial agonist at opioid receptors, providing analgesic effects with milder withdrawal symptoms compared to traditional opioids .
Properties
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFTMXCIIKKX-QVRQZEMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032140 | |
Record name | Mitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
235 °C at 5 mm Hg | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, chloroform, acetic acid | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties..., Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms. | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White amorphous powder | |
CAS No. |
4098-40-2, 6202-22-8 | |
Record name | (-)-Mitragynine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4098-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitragynine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITRAGYNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mitragynine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 °C | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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